

Potential toxicity of chronic NGB 2904 hydrochloride treatment

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Compound of Interest

Compound Name: NGB 2904 hydrochloride

Cat. No.: B060622

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Technical Support Center: NGB 2904 Hydrochloride

Disclaimer: This information is intended for research professionals and is based on preclinical data. **NGB 2904 Hydrochloride** is a research compound and is not approved for human use. All experimental work should be conducted in accordance with institutional and national guidelines for animal care and use.

Frequently Asked Questions (FAQs)

Q1: What is **NGB 2904 hydrochloride**?

A1: **NGB 2904 hydrochloride** is a potent and highly selective dopamine D3 receptor antagonist.^{[1][2][3]} It is an orally active, brain-penetrant compound used in preclinical research, particularly in animal models of addiction.^{[1][4]} Its chemical name is N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide hydrochloride.^{[1][2]}

Q2: What is the primary mechanism of action for NGB 2904?

A2: NGB 2904 functions by selectively blocking the dopamine D3 receptor. A dopamine-dependent mechanism is thought to underlie its effects.^{[1][2]} This high selectivity for the D3 receptor over other dopamine receptors (D1, D2, D4, D5) and other receptors like serotonin (5-HT2) and adrenergic (α 1) receptors is a key feature of its pharmacological profile.^{[3][4]}

Q3: Is there any information on the chronic toxicity of NGB 2904?

A3: Currently, there is no publicly available data specifically addressing the long-term or chronic toxicity of **NGB 2904 hydrochloride** treatment. Existing studies focus on its acute pharmacological effects in behavioral models.^{[1][5][6]} Researchers should exercise caution and conduct appropriate safety and toxicology studies for any long-term experimental protocols.

Q4: What are the known effects of NGB 2904 in animal models?

A4: In preclinical studies, NGB 2904 has been shown to:

- Inhibit intravenous cocaine self-administration.^{[1][2]}
- Attenuate the rewarding effects of cocaine and methamphetamine.^{[3][5][6]}
- Inhibit relapse to cocaine-seeking behavior triggered by the drug or associated cues.^{[1][5]}
- Increase spontaneous and amphetamine-stimulated locomotion at certain doses.^[4]
- Notably, NGB 2904 itself does not appear to have intrinsic rewarding or addictive potential in the models tested.^{[5][6]}

Troubleshooting Experimental Issues

Issue 1: Inconsistent results in locomotor activity studies.

- Question: We are observing high variability in locomotor activity after NGB 2904 administration. Why might this be happening?
- Answer: The effect of NGB 2904 on locomotion can be dose-dependent and may follow a U-shaped dose-response curve.^[6] Low doses may effectively attenuate the effects of psychostimulants, while higher doses might be less effective or produce different outcomes.^[6] One study found that only the highest dose tested (1.0 mg/kg) stimulated spontaneous locomotion in wild-type mice.
 - Recommendation: Perform a full dose-response study to determine the optimal concentration for your specific experimental conditions. Ensure consistent administration routes and timing. The compound's effects can be long-lasting (1-2 days) after a single injection, which should be factored into the experimental design.^{[1][2]}

Issue 2: Lack of effect in attenuating high-dose psychostimulant reward.

- Question: NGB 2904 is not blocking the rewarding effects of high doses of cocaine or methamphetamine in our brain stimulation reward (BSR) paradigm. Is this expected?
- Answer: Yes, this is a documented phenomenon. The anti-addiction effects of NGB 2904 can be overcome by increasing the dose of the addictive drug.^{[1][2]} Studies have shown that NGB 2904 effectively inhibits the enhancement of BSR from lower doses of cocaine but not higher doses.^{[5][6]}
 - Recommendation: Re-evaluate the dose of the psychostimulant used in your protocol. The efficacy of NGB 2904 is most apparent at lower to moderate doses of drugs like cocaine and methamphetamine.^[6]

Issue 3: Solubility and vehicle selection for in vivo studies.

- Question: What is the best way to prepare **NGB 2904 hydrochloride** for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in rodents?
- Answer: **NGB 2904 hydrochloride** is soluble in DMSO (up to 25 mM) and ethanol (up to 5 mM).^[3] For in vivo studies, it is often dissolved in a vehicle suitable for injection.
 - Experimental Protocol Example: While specific vehicle compositions can vary, a common approach involves dissolving the compound in a small amount of DMSO and then diluting it with saline or a buffered solution to the final desired concentration. It is critical to run a vehicle-only control group to ensure that the solvent itself does not produce behavioral effects. Always verify the final solubility and stability of your preparation.

Data & Protocols

Binding Affinity & Selectivity

The following table summarizes the binding affinity (K_i) of NGB 2904 for various receptors, demonstrating its high selectivity for the dopamine D3 receptor.

| Receptor | Ki (nM) |
|-----------------------|---------|
| Dopamine D3 | 1.4 |
| Dopamine D2 | 217 |
| Serotonin 5-HT2 | 223 |
| Adrenergic α 1 | 642 |
| Dopamine D4 | > 5000 |
| Dopamine D1 | > 10000 |
| Dopamine D5 | > 10000 |

(Data sourced from R&D Systems and MedchemExpress)[3][4]

Experimental Protocol: Brain Stimulation Reward (BSR)

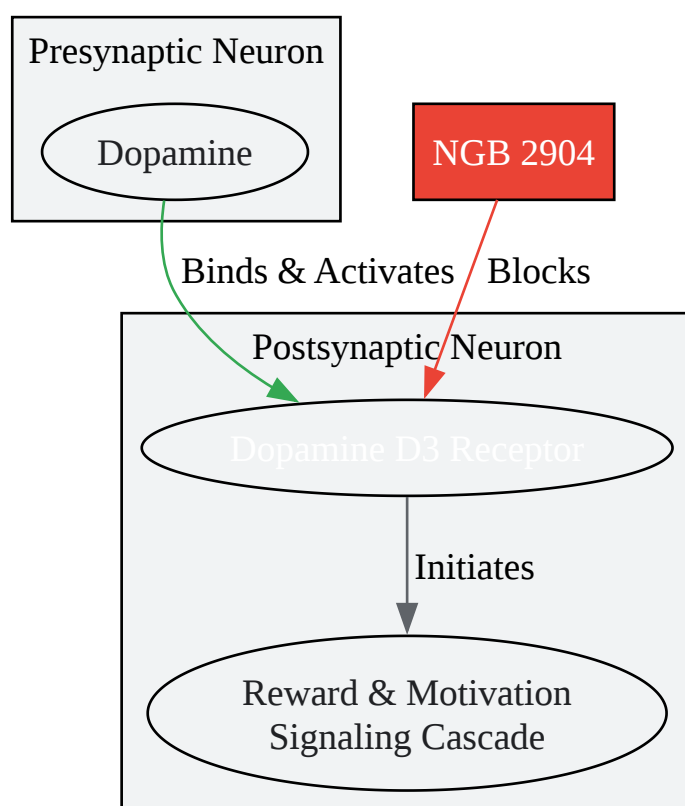
This protocol is a generalized example based on methodologies used in published studies to assess the effects of NGB 2904 on drug-enhanced reward.[5][6]

- **Surgical Implantation:** Anesthetized male Long-Evans rats are stereotaxically implanted with a monopolar electrode in the medial forebrain bundle (MFB).
- **Training:** Post-recovery, rats are trained in operant conditioning chambers to respond (e.g., press a lever) for electrical self-stimulation of the MFB. A stable baseline response rate is established.
- **Threshold Determination:** A rate-frequency curve-shift paradigm is used to determine the brain reward threshold. This involves varying the frequency of the electrical stimulation to find the minimum frequency that sustains responding.
- **Drug Administration:**
 - **NGB 2904:** Administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.1 - 10 mg/kg).

- Psychostimulant: A drug like cocaine (e.g., 2 mg/kg) or methamphetamine is administered after the NGB 2904 pretreatment.
- Testing: BSR thresholds are re-determined after drug administration. A decrease in the threshold indicates an enhancement of reward, while an attenuation of this decrease by NGB 2904 suggests it is blocking the drug's rewarding effect.
- Controls: A vehicle control group is essential to ensure that the injection procedure or vehicle does not affect BSR thresholds. The effect of NGB 2904 alone is also tested to confirm it does not have intrinsic rewarding or aversive properties.[5][6]

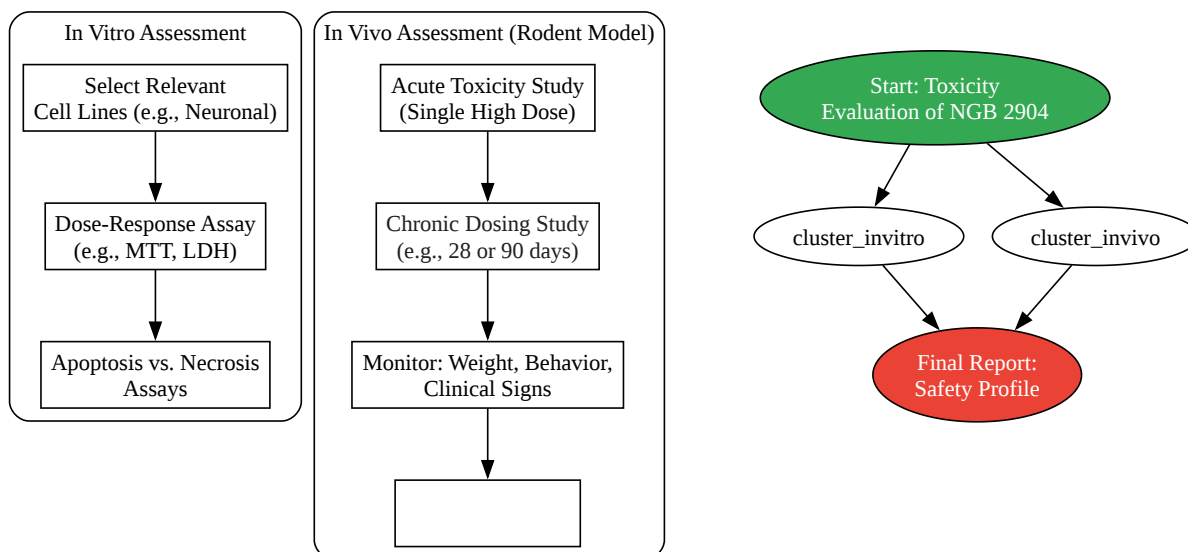
Visualizations

Signaling Pathway & Mechanism of Action



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Experimental Workflow: Testing for Toxicity



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